molecular formula C15H13FN2O2 B3862252 N'-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide

N'-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide

Cat. No. B3862252
M. Wt: 272.27 g/mol
InChI Key: ONGLCRGDLRCTNU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide, commonly known as FBPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FBPAH is a hydrazone derivative and has been synthesized through various methods.

Scientific Research Applications

FBPAH has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. FBPAH has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FBPAH has been found to have antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of FBPAH is not fully understood. However, it has been suggested that FBPAH exerts its effects by inhibiting the activity of inflammatory mediators, reducing oxidative stress, and modulating the immune system. FBPAH has also been found to inhibit the activity of enzymes involved in the progression of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
FBPAH has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the progression of cancer and neurodegenerative disorders. FBPAH has also been found to reduce oxidative stress and modulate the immune system. Additionally, FBPAH has been found to exhibit antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

FBPAH has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high purity and yield. Additionally, FBPAH has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using FBPAH in lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to work with. Additionally, the exact dose required to achieve therapeutic effects is not well established.

Future Directions

FBPAH has several potential future directions for research. One area of interest is in the development of FBPAH-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further research is needed to determine the optimal dose and route of administration for FBPAH. Another area of interest is in the development of FBPAH-based antibacterial and antifungal agents. Finally, further research is needed to fully understand the mechanism of action of FBPAH and its potential applications in other fields.

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-13-8-6-11(7-9-13)10-17-18-15(20)14(19)12-4-2-1-3-5-12/h1-10,14,19H,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGLCRGDLRCTNU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-fluorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide
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N'-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide
Reactant of Route 3
N'-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide
Reactant of Route 4
N'-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide
Reactant of Route 5
N'-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide

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